molecular formula C14H9F3O2 B6404337 5-Methyl-2-(2,4,6-trifluorophenyl)benzoic acid CAS No. 1261902-56-0

5-Methyl-2-(2,4,6-trifluorophenyl)benzoic acid

Cat. No.: B6404337
CAS No.: 1261902-56-0
M. Wt: 266.21 g/mol
InChI Key: WHTKMGOFYVOFED-UHFFFAOYSA-N
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Description

5-Methyl-2-(2,4,6-trifluorophenyl)benzoic acid is an aromatic carboxylic acid derivative. This compound is characterized by the presence of a trifluoromethyl group and a methyl group on the benzene ring, making it a unique molecule with distinct chemical properties. It is used in various chemical research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(2,4,6-trifluorophenyl)benzoic acid typically involves the following steps:

    Friedel-Crafts Acylation:

    Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide and a strong base like sodium hydride.

    Carboxylation: The final step involves the carboxylation of the aromatic ring, which can be achieved through the reaction of the intermediate with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of this compound derivatives such as ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of halogen or other electrophilic groups on the benzene ring.

Scientific Research Applications

5-Methyl-2-(2,4,6-trifluorophenyl)benzoic acid is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2,4,6-trifluorophenyl)benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 4-Methyl-2-(trifluoromethyl)benzoic acid
  • 2-Methyl-4-(trifluoromethyl)benzoic acid
  • 3-Methyl-2-(trifluoromethyl)benzoic acid

Comparison: 5-Methyl-2-(2,4,6-trifluorophenyl)benzoic acid is unique due to the specific positioning of the trifluoromethyl and methyl groups on the benzene ring. This positioning affects its reactivity, stability, and interaction with other molecules, distinguishing it from similar compounds with different substitution patterns.

Properties

IUPAC Name

5-methyl-2-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c1-7-2-3-9(10(4-7)14(18)19)13-11(16)5-8(15)6-12(13)17/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTKMGOFYVOFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690562
Record name 2',4',6'-Trifluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-56-0
Record name 2',4',6'-Trifluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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